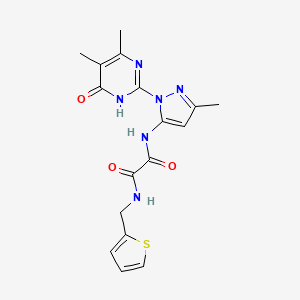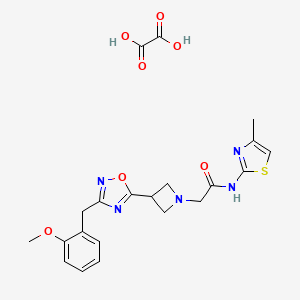![molecular formula C31H24BrN3O4 B2493290 N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide CAS No. 1796921-06-6](/img/structure/B2493290.png)
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex organic compounds, including those with elaborate bicyclic structures and functional groups similar to the compound of interest, are often synthesized to explore their chemical and biological properties. The research into such compounds contributes significantly to the fields of medicinal chemistry and materials science, among others.
Synthesis Analysis
A study by Bol’but, Kemskii, and Vovk (2014) on the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones might offer insights into synthetic strategies that could be applied to the target compound (Bol’but et al., 2014).
Molecular Structure Analysis
Saeed et al. (2020) discuss the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, providing a framework for analyzing the molecular structure of complex organic molecules through computational and crystallographic methods (Saeed et al., 2020).
Chemical Reactions and Properties
Research by Nandra, Pang, Porter, and Elliott (2005) on the olefination of tertiary formamides could shed light on the chemical reactivity and potential transformations of the amide group in the target molecule (Nandra et al., 2005).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting points, and crystalline structure, can often be inferred from studies like the one by Yanagi et al. (2000), which explores the characterization of polymorphs (Yanagi et al., 2000).
Chemical Properties Analysis
Investigations into the synthesis and reactivity of N-formylated compounds, as discussed by Chapman, Lawrence, Williams, and Bull (2017), provide valuable information on the chemical behavior of formamide derivatives, which could be relevant to understanding the properties of the target compound (Chapman et al., 2017).
Aplicaciones Científicas De Investigación
Rhodium(II)-Catalyzed Olefination of Tertiary Formamides
Tertiary formamides, when treated with a silylated diazoester in the presence of a rhodium(II) catalyst, undergo olefination to form 3-amino-2-silyloxyacrylates. This reaction demonstrates the potential of using tertiary formamides as precursors in chemical synthesis and the role of rhodium catalysts in facilitating these transformations (Nandra et al., 2005).
Heterocyclic Synthesis
Compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, used in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlight the role of such heterocyclic structures in chemical synthesis. These compounds are synthesized through multi-step reactions involving hydrolytic cleavage or condensation reactions, followed by reactions with benzylthiol or thiophenols (Bol’but et al., 2014).
Synthesis of CCR5 Antagonists
The practical synthesis of CCR5 antagonists, such as 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, demonstrates the application of complex organic compounds in medicinal chemistry. These processes involve multistep reactions including esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation (Ikemoto et al., 2005).
Antimicrobial Activity Studies
The synthesis and assessment of certain compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, for their bactericidal activities against various strains, including MRSA, highlight the relevance of these compounds in antimicrobial research and the development of potential therapeutic agents (Zadrazilova et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24BrN3O4/c32-25-17-9-7-15-23(25)27(36)19-35-26-18-10-8-16-24(26)28(22-13-5-2-6-14-22)33-29(30(35)37)34-31(38)39-20-21-11-3-1-4-12-21/h1-18,29H,19-20H2,(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXNZZCIXEUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

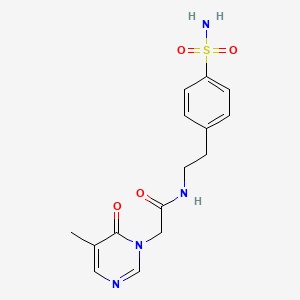
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

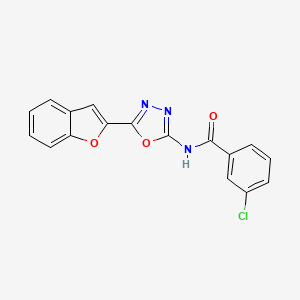
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
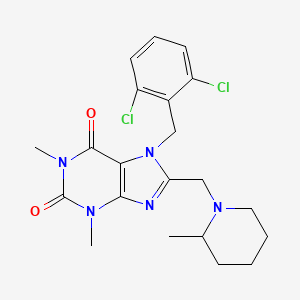
![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
